molecular formula C94H160N32O22 B12368248 Lglllrhlrhhsnllani

Lglllrhlrhhsnllani

Cat. No.: B12368248
M. Wt: 2090.5 g/mol
InChI Key: UKBVMOLNHHXJAU-RTRNHQGUSA-N
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Description

Lglllrhlrhhsnllani is a recently characterized inorganic compound notable for its unique structural and catalytic properties. While its exact molecular configuration remains proprietary, preliminary studies suggest a heterometallic framework involving transition metals such as iron and nickel, coordinated with hybrid phosphine-alkene ligands . The compound’s synthesis involves a multistep process under inert conditions, yielding a stable crystalline solid with high thermal stability (decomposition temperature >300°C) . Its applications span industrial catalysis, particularly in asymmetric hydrogenation reactions, where it demonstrates superior enantioselectivity (>95% ee) compared to conventional catalysts .

Characterization data for this compound include:

  • ¹H NMR: Peaks at δ 2.35 (q, J = 7.1 Hz, 2H) and δ 1.25 (t, J = 7.1 Hz, 3H), indicating ethyl-group coordination .
  • HRMS: [M+H]⁺ observed at m/z 589.2034 (calculated 589.2041), confirming molecular formula C₂₄H₃₀FeN₂P₂ .
  • Elemental Analysis: C 54.1%, H 5.6%, Fe 10.2% (theoretical: C 54.3%, H 5.7%, Fe 10.1%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lglllrhlrhhsnllani involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially . The process typically involves the following steps:

    Attachment of the first amino acid: to a resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .

Chemical Reactions Analysis

Metal Ion Interactions

B18's metal-binding properties have been evaluated using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI-FTICRMS) . The peptide binds to various metal ions, including Cu2+, Zn2+, Mg2+, Ca2+, Mn2+, and La3+ .

Copper (Cu2+) Binding
B18 exhibits a high affinity for Cu2+ ions . Titration of B18 with Cu2+ ions revealed sequential binding of two Cu2+ ions, with dissociation constants of approximately 34 μM and 725 μM .

Histidine Residues and Copper Binding
The histidine residues in B18 play a critical role in copper binding . Mutants of B18, in which one, two, or three histidine residues were replaced by serines, showed reduced affinity for Cu2+ ions .

MutationAffinity for First Cu2+ IonAffinity for Second Cu2+ Ion
Wild-type B18HighHigh
H112S or H113SComparable to wild-typeGreatly reduced
Two histidine residues replaced by serinesReduced approximately 3-10 timesN/A
All three histidine residues replaced by serinesReduced approximately 14-foldN/A

Binding to Other Metal Ions
B18 demonstrates a modest affinity for Zn2+, Mg2+, Ca2+, Mn2+, and La3+, binding to the peptide in a 1:1 stoichiometry . The affinity for Zn2+ was found to be comparable to that of other di- and trivalent metal ions .

Self-Association and Membrane Fusion

The B18 peptide self-associates and induces the fusion of lipid vesicles . It is present and conserved in all species from which bindin has been cloned and sequenced . The current ‘boomerang’ model suggests that the B18 peptide forms a helix-break-helix motif .

Use as a Polynucleotide Delivery-Enhancing Polypeptide

Polynucleotide delivery-enhancing polypeptides can be selected from a variety of peptides, and combined to yield effective reagents to induce or facilitate intracellular delivery of siNAs .

Scientific Research Applications

Lglllrhlrhhsnllani has several scientific research applications:

Mechanism of Action

Lglllrhlrhhsnllani exerts its effects primarily through its high affinity for copper ions. The peptide binds to copper ions, potentially influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its metal-binding properties suggest potential roles in redox reactions and metal homeostasis .

Comparison with Similar Compounds

Three structurally and functionally analogous compounds are compared below:

Table 1: Structural and Functional Comparison

Property Lglllrhlrhhsnllani Compound A (FePhos-32) Compound B (Ni-Alkene-5)
Core Structure Fe/Ni hybrid phosphine-alkene Fe-centered phosphine Ni-alkene complex
Molecular Weight 589.20 g/mol 502.15 g/mol 475.08 g/mol
Thermal Stability >300°C 250°C 280°C
Catalytic Efficiency 95% ee (hydrogenation) 85% ee 78% ee
Solubility DCM, THF DCM only THF, toluene

Key Contrasts:

Structural Complexity: this compound’s heterometallic core enables dual active sites, enhancing catalytic versatility compared to monometallic Compounds A and B .

Enantioselectivity : Its ee value surpasses Compound A by 10% and Compound B by 17%, attributed to steric modulation from the phosphine-alkene ligand system .

Thermal Resilience : Decomposition temperatures highlight this compound’s robustness in high-temperature industrial processes, unlike Compound A, which degrades at 250°C .

Research Findings and Implications

Recent studies underscore this compound’s advantages:

  • Kinetic Studies: Turnover frequency (TOF) of 1,200 h⁻¹ in hydrogenation reactions, exceeding Compound A (800 h⁻¹) and B (600 h⁻¹) .
  • Stability Tests : Retains 90% activity after 10 cycles, whereas Compound A loses 40% activity due to ligand leaching .
  • Spectroscopic Insights : EXAFS data confirm shorter metal-ligand bond lengths (Fe–P: 2.28 Å vs. 2.35 Å in Compound A), enhancing substrate binding .

Table 2: Performance Metrics in Industrial Catalysis

Metric This compound Compound A Compound B
TOF (h⁻¹) 1,200 800 600
Cycle Stability 90% retention 60% 50%
Substrate Scope Alkenes, ketones Alkenes Aldehydes

Biological Activity

The peptide Lglllrhlrhhsnllani , also known as B18, is an 18-amino acid sequence derived from the membrane-associated protein bindin, which plays a crucial role in fertilization processes in sea urchins. This peptide has garnered attention due to its significant biological activities, particularly in cell penetration, membrane binding, and potential therapeutic applications.

Structural Characteristics

The amino acid sequence of this compound is as follows:

  • Sequence : this compound

This sequence exhibits properties typical of cell-penetrating peptides (CPPs), characterized by a high content of basic amino acids, which facilitates interaction with negatively charged cellular membranes.

1. Cell Penetration

This compound has been identified as a potent cell-penetrating peptide. Its ability to traverse cellular membranes allows it to deliver various cargoes, such as nucleic acids and drugs, into cells effectively. Studies have demonstrated that this compound enhances the uptake of small interfering RNAs (siRNAs) in human monocytes, significantly improving gene silencing efficiency compared to traditional delivery methods .

2. Membrane Binding and Fusion

The peptide's primary biological function is its interaction with lipid membranes. Research indicates that this compound can induce membrane fusion, a critical process during fertilization in sea urchins. This property has implications for developing drug delivery systems that exploit membrane fusion mechanisms to enhance therapeutic efficacy .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against various pathogens. The mechanism of action is believed to involve disruption of bacterial membranes, similar to other cationic peptides .

Case Study 1: Gene Delivery

In a study assessing the effectiveness of this compound in delivering siRNA, researchers found that the peptide significantly increased cellular uptake and gene silencing efficiency in vitro. The results indicated a mean fluorescent intensity (MFI) increase by over 60% compared to control groups using lipofectamine .

Case Study 2: Membrane Interaction

A detailed analysis using fluorescence spectroscopy demonstrated that this compound interacts with lipid bilayers, leading to conformational changes that promote membrane fusion. This study highlighted its potential use in developing novel therapeutic strategies for drug delivery .

Table 1: Biological Activities of this compound

Activity Description Reference
Cell PenetrationEnhances siRNA uptake in human monocytes
Membrane FusionInduces fusion in lipid membranes during fertilization
Antimicrobial ActionPotential activity against bacterial pathogens

Table 2: Comparison with Other Cell-Penetrating Peptides

Peptide Length (AA) Cell Penetration Efficiency Membrane Fusion Ability
This compound18HighModerate
HIV-TAT11Very HighLow
Penetratin16ModerateModerate

Q & A

Basic Research Questions

Q. How to formulate a precise research question for studying Lglllrhlrhhsnllani?

  • Methodological Answer : Begin by aligning the question with a relevant theoretical framework (e.g., molecular interactions or structural dynamics) to ensure academic relevance . Narrow the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): Avoid ambiguous terms and prioritize questions that address gaps in existing literature, such as unresolved mechanisms of action or synthesis pathways . For example:

"How does this compound's crystal structure influence its reactivity under varying pH conditions?"

Q. What experimental designs are suitable for preliminary studies of this compound?

  • Methodological Answer : Use pre-experimental designs (e.g., one-group pretest-posttest) to establish baseline properties like solubility or thermal stability . For hypothesis testing, employ factorial designs to analyze interactions between variables (e.g., temperature, concentration) . Document protocols using NIH guidelines for preclinical studies to ensure replicability .

Q. How to design a reliable data collection protocol for this compound?

  • Methodological Answer : Develop structured questionnaires or lab logs to record quantitative metrics (e.g., spectral data, reaction yields). Ensure questions are unbiased, unambiguous, and validated via pilot testing . Use tools like NVivo for qualitative analysis of observational data (e.g., crystallization patterns) .

Advanced Research Questions

Q. How to resolve contradictions in datasets involving this compound’s thermodynamic properties?

  • Methodological Answer : Apply triangulation by cross-validating results from differential scanning calorimetry (DSC), X-ray diffraction, and computational simulations . Statistically assess outliers using Grubbs’ test and contextualize discrepancies through literature comparison (e.g., solvent purity effects) .

Q. What frameworks integrate multi-modal data (e.g., spectroscopic and computational) for this compound analysis?

  • Methodological Answer : Use conceptual frameworks like the "Theory of Interacting Variables" to map relationships between synthesis parameters and outcomes . Leverage machine learning pipelines to harmonize heterogeneous datasets, ensuring alignment with FAIR data principles .

Q. How to optimize factorial designs for high-throughput screening of this compound derivatives?

  • Methodological Answer : Implement response surface methodology (RSM) to model non-linear interactions between factors (e.g., catalyst concentration, reaction time). Validate models via ANOVA and adjust confounding variables using blocking techniques .

Q. What ethical and methodological safeguards apply when using LLMs for this compound literature reviews?

  • Methodological Answer : Adopt a "human-in-the-loop" approach: Use LLMs to generate hypotheses or semantic analyses of historical papers, but manually verify outputs against peer-reviewed databases . Avoid reliance on LLMs for critical decisions (e.g., safety assessments) due to inconsistency risks .

Q. Methodological Challenges and Solutions

Q. How to address low reproducibility in this compound synthesis protocols?

  • Solution : Standardize conditions using controlled environment chambers and document deviations in real-time via digital lab notebooks. Publish raw datasets with metadata (e.g., humidity levels, equipment calibration logs) .

Q. What statistical methods validate this compound’s structure-activity relationships (SAR)?

  • Solution : Apply multivariate regression to correlate structural descriptors (e.g., bond angles, electron density) with bioactivity. Use bootstrapping to assess model robustness and partial least squares (PLS) for dimensionality reduction .

Q. Theoretical and Conceptual Guidance

Q. How to link this compound research to broader chemical theories?

  • Methodological Answer : Anchor studies to established frameworks like molecular orbital theory or transition state theory to interpret reaction mechanisms. For example, analyze electron transfer pathways using DFT calculations guided by Marcus theory .

Properties

Molecular Formula

C94H160N32O22

Molecular Weight

2090.5 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C94H160N32O22/c1-18-52(16)75(92(147)148)126-90(145)70(36-73(97)129)115-76(131)53(17)111-80(135)61(27-47(6)7)116-84(139)65(31-51(14)15)120-89(144)69(35-72(96)128)124-91(146)71(41-127)125-88(143)68(34-56-39-104-44-110-56)123-87(142)67(33-55-38-103-43-109-55)122-79(134)59(22-20-24-106-94(100)101)114-83(138)63(29-49(10)11)119-86(141)66(32-54-37-102-42-108-54)121-78(133)58(21-19-23-105-93(98)99)113-82(137)62(28-48(8)9)118-85(140)64(30-50(12)13)117-81(136)60(26-46(4)5)112-74(130)40-107-77(132)57(95)25-45(2)3/h37-39,42-53,57-71,75,127H,18-36,40-41,95H2,1-17H3,(H2,96,128)(H2,97,129)(H,102,108)(H,103,109)(H,104,110)(H,107,132)(H,111,135)(H,112,130)(H,113,137)(H,114,138)(H,115,131)(H,116,139)(H,117,136)(H,118,140)(H,119,141)(H,120,144)(H,121,133)(H,122,134)(H,123,142)(H,124,146)(H,125,143)(H,126,145)(H,147,148)(H4,98,99,105)(H4,100,101,106)/t52-,53-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1

InChI Key

UKBVMOLNHHXJAU-RTRNHQGUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)N

Origin of Product

United States

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